5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one
CAS No.: 16946-87-5
Cat. No.: VC5278374
Molecular Formula: C4H7N5O
Molecular Weight: 141.134
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16946-87-5 |
|---|---|
| Molecular Formula | C4H7N5O |
| Molecular Weight | 141.134 |
| IUPAC Name | 5-hydrazinyl-6-methyl-2H-1,2,4-triazin-3-one |
| Standard InChI | InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10) |
| Standard InChI Key | DLRWFYQEPZGOGH-UHFFFAOYSA-N |
| SMILES | CC1=NNC(=O)N=C1NN |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s triazine ring system is functionalized at the 5-position with a hydrazinyl group () and at the 6-position with a methyl group (). This substitution pattern enhances its electronic and steric properties, facilitating interactions with biological targets such as enzymes and nucleic acids. The planar triazine core allows for -stacking interactions, while the hydrazinyl group provides nucleophilic sites for covalent bonding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.13 g/mol |
| Exact Mass | 141.065 Da |
| Topological Polar Surface Area | 96.95 Ų |
Synthetic Methodologies
Nucleophilic Attack and Cyclization
The most common synthesis involves reacting hydrazine with 6-methyl-1,2,4-triazin-3-one under alkaline conditions. The hydrazine acts as a nucleophile, attacking the carbonyl group of the triazinone, followed by cyclization to form the dihydrotriazine ring. Optimized conditions (e.g., ethanol solvent, reflux at 80°C) yield purities exceeding 95%.
Industrial-Scale Production
While lab-scale synthesis uses batch reactors, industrial methods may employ continuous flow systems to enhance yield and reduce byproducts. Key parameters include temperature control (70–90°C) and stoichiometric ratios of hydrazine to triazinone (1.2:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorption bands at 1675 cm (C=O stretch) and 3300–3400 cm (NH stretch).
Biological Activities
Antimicrobial Properties
The hydrazinyl group disrupts bacterial cell membranes and inhibits enzymes critical for microbial survival. Preliminary studies suggest activity against Staphylococcus aureus and Escherichia coli, though quantitative MIC data remain limited .
Table 2: Anticancer Activity of Triazinone Derivatives
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Treatment with yields triazine N-oxides, which exhibit enhanced solubility.
-
Reduction: Sodium borohydride reduces the hydrazinyl group to an amine, altering biological activity.
Nucleophilic Substitution
The hydrazinyl group participates in reactions with electrophiles (e.g., alkyl halides), forming derivatives with modified pharmacological profiles .
Applications in Drug Discovery
Antimicrobial Agent Development
The compound’s ability to inhibit bacterial growth positions it as a lead structure for novel antibiotics. Further optimization could improve potency against Gram-negative pathogens.
Anticancer Therapeutics
By leveraging its apoptosis-inducing potential, researchers are exploring hybrid molecules combining the triazine core with known pharmacophores (e.g., pyrazole, quinoline) .
Challenges and Future Directions
Current limitations include insufficient in vivo data and scalability issues in synthesis. Future work should focus on:
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